ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Lipophilicity Physicochemical Property Drug Design

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 129768-30-5) is a disubstituted pyrazole featuring an electron-withdrawing trifluoromethyl group at the 3-position and an ethyl ester at the 5-position. This specific substitution pattern establishes it as a versatile intermediate for constructing pharmacologically relevant cores, particularly in phosphodiesterase 10A (PDE10A) inhibitors and agrochemical fungicides.

Molecular Formula C7H7F3N2O2
Molecular Weight 208.14 g/mol
CAS No. 129768-30-5
Cat. No. B1586283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
CAS129768-30-5
Molecular FormulaC7H7F3N2O2
Molecular Weight208.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1)C(F)(F)F
InChIInChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-5(12-11-4)7(8,9)10/h3H,2H2,1H3,(H,11,12)
InChIKeyAKFFNTKRAYWFRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: A Strategic Building Block for Fluorinated Heterocycles


Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 129768-30-5) is a disubstituted pyrazole featuring an electron-withdrawing trifluoromethyl group at the 3-position and an ethyl ester at the 5-position. This specific substitution pattern establishes it as a versatile intermediate for constructing pharmacologically relevant cores, particularly in phosphodiesterase 10A (PDE10A) inhibitors and agrochemical fungicides [1]. Due to prototropic tautomerism, it is structurally synonymous with ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate [2]. Its synthetic utility stems from a dual reactivity profile: the ester group can be hydrolyzed or directly amidated, while the CF3 group profoundly acidifies the pyrazole N-H, enabling nucleophilic functionalization pathways inaccessible to non-fluorinated analogs.

Why Analogs Like Ethyl 3-methyl-1H-pyrazole-5-carboxylate Cannot Substitute Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate


Direct substitution with the non-fluorinated methyl analog, ethyl 3-methyl-1H-pyrazole-5-carboxylate, is not feasible due to a critical 4-unit difference in N–H acidity (ΔpKa ≈ 4.0) and significantly lower lipophilicity (ΔLogP ≈ 0.5) caused by the absence of the CF3 group . The CF3 group is essential for creating electron-deficient heterocycles required in drug discovery and crop protection, as it alters the rate and regioselectivity of subsequent N-alkylation or metal-catalyzed cross-coupling reactions [1]. These divergent physicochemical properties also lead to differences in membrane permeability and metabolic stability in downstream applications. Furthermore, the 3-CF3-5-COOEt regioisomer offers a specific reactivity profile for differential N-functionalization, as the ester group at the 5-position activates the adjacent nitrogen differently than the 4-substituted regioisomers commonly found in SDHI fungicides [2].

Quantitative Differentiation Evidence for Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate vs. Analogs


Enhanced Lipophilicity (XLogP3: 1.7 vs. 1.2) of the 3-CF3 Derivative Over the 3-Methyl Analog

The target compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, exhibits a computed XLogP3 of 1.7, which is 0.5 log units higher than the corresponding 3-methyl analog (XLogP3 = 1.2) [1]. This represents a greater than 3-fold increase in partition coefficient, directly attributable to the replacement of CH3 with CF3. This quantifiable increase in lipophilicity is meaningful for enhancing membrane permeability in biological systems and for adjusting the solubility profile of intermediates in multi-step syntheses [1].

Lipophilicity Physicochemical Property Drug Design

Dramatic Acidity Increase (pKa 7.60 vs 11.60) Enables Facile N-Functionalization

The predicted pKa of the pyrazole N–H proton is 7.60 for the target compound, compared to 11.60 for the non-fluorinated methyl analog . This 4-unit difference (a nearly 10,000-fold increase in acidity) is a direct consequence of the strong electron-withdrawing effect of the trifluoromethyl group. This makes the target compound easily deprotonatable under mild basic conditions, facilitating highly regioselective N-alkylation or N-arylation. In contrast, the methyl analog requires significantly stronger bases or harsher conditions for the same transformation, which can lead to unwanted side reactions [1].

Acidity (pKa) N-alkylation Reactivity

Specific 3-CF3-5-COOEt Intermediacy in Phosphodiesterase 10A (PDE10A) Inhibitor Synthesis

A progressive hit-to-lead optimization campaign for selective PDE10A inhibitors specifically utilized a 3-trifluoromethyl-substituted pyrazole scaffold as the core structural motif [1]. The resulting lead compound, among a series of 3-trifluoromethyl-substituted pyrazoles, demonstrated potent PDE10A inhibitory activity and was able to orally attenuate isoprenaline-induced cardiac hypertrophy. This directly contrasts with earlier-generation PDE10A inhibitor candidates like MP-10, which are based on different heterocyclic cores [1]. The specific 3-CF3-5-COOEt intermediate is the critical gateway for generating the 5-substituted (often via amidation of the derived carboxylic acid) analogs that were essential for achieving both potency and selectivity in this drug discovery program.

PDE10A Inhibitor Medicinal Chemistry Cardiac Hypertrophy

Well-Defined Physicochemical Profile (mp, density) for Process Chemistry and Formulation

Unlike its liquid or low-melting ester analogs, the target compound is a solid with a defined melting point of 95 °C . Its density of 1.397 g/cm³ is also higher than that of the 3-methyl analog (1.171 g/cm³) . A crystalline solid with a sharp melting point provides tangible advantages in purification via recrystallization, handling, and storage stability on a preparative scale. The higher density reflects the compact molecular packaging endowed by the CF3 group, which can influence crystallinity and formulation consistency.

Melting Point Process Chemistry Quality Control

Preferential Use as an Intermediate for 3-CF3-Pyrazole-5-carboxylic Acid in Agrochemicals

The target compound, as an ester, serves as a direct precursor to 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 129768-28-1), which is itself described as a 'key intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides' . The patent literature specifically claims substituted pyrazole carboxylic acid derivatives, where R1 can be a methyl or trifluoromethyl group, for use in agricultural or horticultural fungicides [1]. The ethyl ester form provides a useful protecting group strategy during synthesis, setting it apart from the free acid, which may be less stable or more reactive under certain coupling conditions. This intermediateship is a proven part of the supply chain for crop protection agents, making it a strategic procurement target for advanced agrochemical R&D.

Agrochemical Intermediate Fungicide SDHI Inhibitor

Strategic Application Scenarios for Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate Procurement


Hit-to-Lead Optimization in PDE10A Medicinal Chemistry Programs

Medicinal chemistry teams requiring a validated 3-CF3-pyrazole core to generate novel PDE10A inhibitors should prioritize this ester intermediate. As demonstrated by Yuan et al. (2025), the 3-trifluoromethyl substitution is essential for potent and selective PDE10A inhibition, leading to in vivo efficacy against cardiac hypertrophy [1]. Hydrolysis to the corresponding acid followed by amidation or other coupling reactions provides the 5-substituted analogs that defined the SAR in this series. Sourcing the pre-built ester directly accelerates the synthesis of lead compounds by eliminating the need for de novo construction of the trifluoromethylpyrazole ring.

Synthesis of Fungicide Leads and Process Chemistry Scale-Up

Agrochemical discovery and process chemistry groups developing new succinate dehydrogenase inhibitor (SDHI) fungicides can use this compound as a foundational intermediate. The ethyl ester serves as a protected form of the carboxylic acid, which is a core component of many pyrazole carboxamide fungicides claimed in the patent literature [2]. The solid, crystalline nature of the ester simplifies large-scale handling and purification, while the strongly acidic N–H enables alkylation under mild conditions [3], facilitating the rapid generation of a diverse library of N-substituted-3-trifluoromethyl-pyrazole-5-carboxamides for biological screening.

Physicochemical Property-driven Scaffold Hopping in CNS Drug Design

For CNS drug hunters, the quantifiably higher lipophilicity (XLogP3: 1.7 vs 1.2) and optimal pKa (7.6) of this scaffold, compared to its methyl analog, make it a compelling core for property-driven scaffold hopping [1][2]. Its LogP is within a desirable range for blood-brain barrier penetration, while the ester group is a strategic handle for late-stage functionalization. By starting with this specific building block, researchers can integrate the pharmacokinetic benefits of the CF3 group directly into their molecular design from the earliest stages of a program, rather than attempting to introduce it through complex late-stage fluorination.

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